molecular formula C13H9ClF3NO2 B068617 Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 193827-69-9

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B068617
CAS RN: 193827-69-9
M. Wt: 303.66 g/mol
InChI Key: NYDXGDQZPDDDMR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO2 . Its molecular weight is 303.67 . The IUPAC name for this compound is ethyl 4-chloro-2-(trifluoromethyl)-6-quinolinecarboxylate .


Synthesis Analysis

An efficient method has been developed for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold (I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions were optimized for the model synthesis of quinoline from ketone and ethyl 3-phenylpropynoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethyl-substituted quinolines . The compound has also been modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .


Physical And Chemical Properties Analysis

The compound is stored at ambient temperature . It has a molecular weight of 303.67 .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, is a common feature in many FDA-approved drugs . This group enhances the pharmacological activities of these compounds . For instance, it is found in Sorafenib, a multiple kinase inhibitor used in cancer treatment .

Antineoplastic Applications

As mentioned above, Sorafenib, which contains a trifluoromethyl group, is used as an antineoplastic drug . It targets both RAF and receptor tyrosine kinases that promote angiogenesis .

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, such as “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, are synthesized using various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .

Functionalization of Polyfluorinated Quinolines

“Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate” can be used as a starting material for the functionalization of polyfluorinated quinolines . This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Antibacterial Activity

Fluorinated quinolines, including “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Enzyme Inhibition

Many synthetic quinolines, including those that are fluorinated, have been found to inhibit various enzymes . This property can be exploited in the development of drugs for various diseases .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXGDQZPDDDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401916
Record name Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

193827-69-9
Record name Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2h instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.46 (3H, t, J=7.14 Hz), 4.51 (2H, q, J=7.14 Hz), 8.00 (1H, dd, J=8.79, 1.92 Hz), 8.26 (1H, d, J=8.79 Hz), 8.78 (1H, dd, J=1.92, 0.83 Hz), 9.34 (1H, s). m/z 304.6 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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